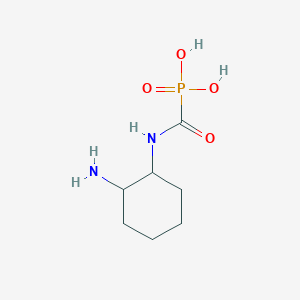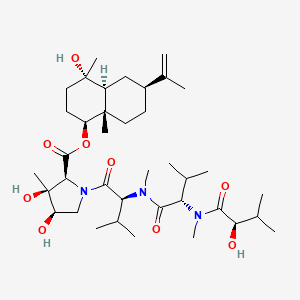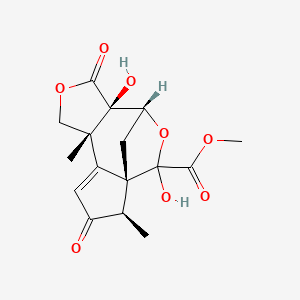
Exiguaflavanone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exiguaflavanone D is a member of flavanones.
Scientific Research Applications
Antibacterial Properties : Exiguaflavanone D has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to completely inhibit the growth of all MRSA strains examined at specific concentrations, indicating its potential as a phytotherapeutic agent for MRSA infections (Iinuma, Tsuchiya, Sato, Yokoyama, Ohyama, Ohkawa, Tanaka, Fujiwara, & Fujii, 1994).
Potential in Phytotherapy : The ability of Exiguaflavanone D to inhibit MRSA suggests its use as an alternative to conventional antibiotics. This is particularly significant given the growing concern over antibiotic resistance and the side effects of traditional antibiotics (Iinuma et al., 1994).
Isolation from Plant Sources : The isolation of Exiguaflavanone D and its structural determination has been a key aspect of understanding its potential applications. Research has focused on isolating and identifying various phenolic compounds, including Exiguaflavanone D, from the roots of Sophora exigua (Iinuma, Yokoyama, Ohyama, Tanaka, & Ruangrungsi, 1994).
Research on Related Compounds : Alongside Exiguaflavanone D, studies have also focused on other related compounds, such as Exiguaflavanones A, B, and others, which have been isolated from the same plant sources and studied for their various biological activities (Ruangrungsi, Iinuma, Tanaka, Ohyama, Yokoyama, & Mizuno, 1992).
Additional Biological Activities : Research on Exiguaflavanone D and related compounds extends to other biological activities, such as inhibition of growth in cariogenic bacteria and potential applications in oral health (Tsuchiya, Sato, Iinuma, Yokoyama, Ohyama, Tanaka, & Namikawa, 1994).
Potential for Synthetic Analogs : There is ongoing research into the synthesis of Exiguaflavanone D and its analogs, which can further enhance the understanding of its structure and potential therapeutic applications (Bu & Li, 1996).
properties
Product Name |
Exiguaflavanone D |
|---|---|
Molecular Formula |
C31H38O7 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-(2,6-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H38O7/c1-16(2)8-10-19(18(5)6)12-22-29(35)21(11-9-17(3)4)30(36)28-25(34)15-26(38-31(22)28)27-23(32)13-20(37-7)14-24(27)33/h8-9,13-14,19,26,32-33,35-36H,5,10-12,15H2,1-4,6-7H3 |
InChI Key |
GVIHRMQHJHVHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3O)OC)O)CC(CC=C(C)C)C(=C)C)O)C |
synonyms |
5,7,2',6'-tetrahydroxy-6-isoprenyl-8-lavandulyl-4'-methoxy-flavanone exiguaflavanone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



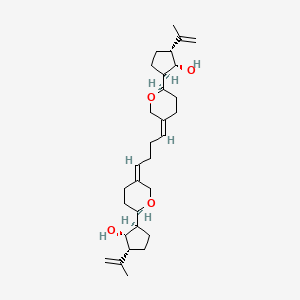

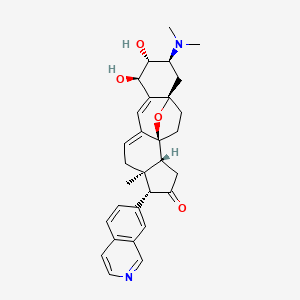
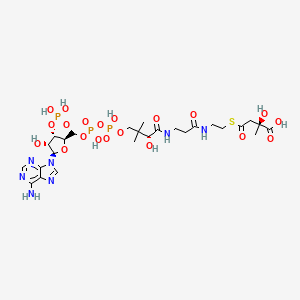
![[(1S,2R,4aR,5R,8R,8aR)-2-acetyloxy-8a-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-yl] (2S,3aR,9bR)-6-chloro-9b-hydroxy-5-methyl-1,2,3,3a-tetrahydropyrrolo[2,3-c][2,1]benzoxazine-2-carboxylate](/img/structure/B1247890.png)
![1-[(5-Imidazol-1-yl-2-methoxyphenyl)methyl]-1-pentyl-3-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]urea](/img/structure/B1247892.png)
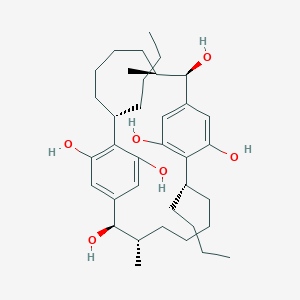
![(7S,9S)-7-[[(4S,6aS,8R,10S,10aS)-5-hydroxy-2-[(2S)-2-hydroxypropyl]-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-9-acetyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1247896.png)

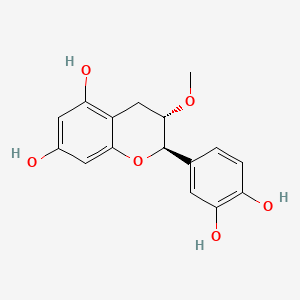
![5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1247899.png)
